

# Physicochemical Characteristics of 2,3-Difluoro-4-methylaniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Difluoro-4-methylaniline

Cat. No.: B1318772

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical characteristics of **2,3-Difluoro-4-methylaniline** (CAS RN: 886503-79-3). Due to the limited availability of direct experimental data for this specific compound, this guide combines available information, predicted values, and data from structurally similar aromatic amines to offer a thorough profile. This document is intended to support research, development, and drug discovery activities by providing key data, experimental methodologies, and insights into its potential biological relevance.

## Core Physicochemical Properties

**2,3-Difluoro-4-methylaniline** is a substituted aniline with the molecular formula  $C_7H_7F_2N$  and a molecular weight of 143.13 g/mol. [1][2] The presence of two fluorine atoms and a methyl group on the aniline ring significantly influences its electronic properties, basicity, lipophilicity, and metabolic stability, making it a molecule of interest in medicinal chemistry.

## Quantitative Data Summary

The following table summarizes the available and predicted physicochemical data for **2,3-Difluoro-4-methylaniline** and its isomers. It is crucial to note that many values for the target compound are predicted and should be confirmed by experimental analysis.

Property	2,3-Difluoro-4-methylaniline (Predicted/Estimated)	2-Fluoro-4-methylaniline (Experimental)	3-Fluoro-4-methylaniline (Experimental)	2,4-Difluoroaniline (Experimental)	Reference
CAS Number	886503-79-3	452-80-2	452-77-7	367-25-9	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> N	C <sub>7</sub> H <sub>8</sub> FN	C <sub>7</sub> H <sub>8</sub> FN	C <sub>6</sub> H <sub>5</sub> F <sub>2</sub> N	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[7]</a>
Molecular Weight	143.13 g/mol	125.14 g/mol	125.14 g/mol	129.11 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Melting Point	Not available	3 °C	30-32 °C	-7.5 °C	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	Not available	70-71 °C (at 7 mmHg)	93 °C (at 12 mmHg)	170 °C (at 753 mmHg)	<a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>
pKa (Predicted)	~3.0 - 4.0	Not available	4.02 ± 0.10	Not available	<a href="#">[4]</a>
logP (XlogP predicted)	1.8	1.4	Not available	1.5	<a href="#">[1]</a> <a href="#">[8]</a>
Water Solubility	Not available	Not miscible	Not available	10 to 50 mg/mL at 20.5 °C	<a href="#">[5]</a> <a href="#">[6]</a>

Note: The pKa of anilines is influenced by the electronic effects of substituents. The two electron-withdrawing fluorine atoms are expected to decrease the basicity of the amino group in **2,3-Difluoro-4-methylaniline** compared to aniline (pKa ≈ 4.6). The electron-donating methyl group will slightly counteract this effect.

## Experimental Protocols

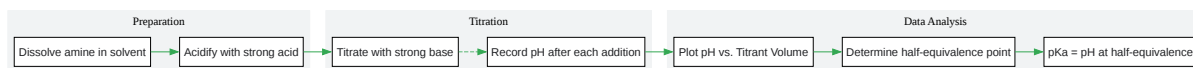
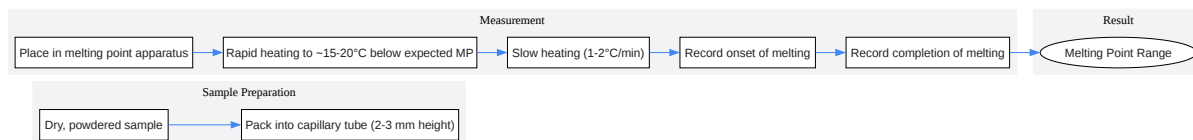
This section details standardized experimental methodologies for determining the key physicochemical properties of aromatic amines like **2,3-Difluoro-4-methylaniline**.

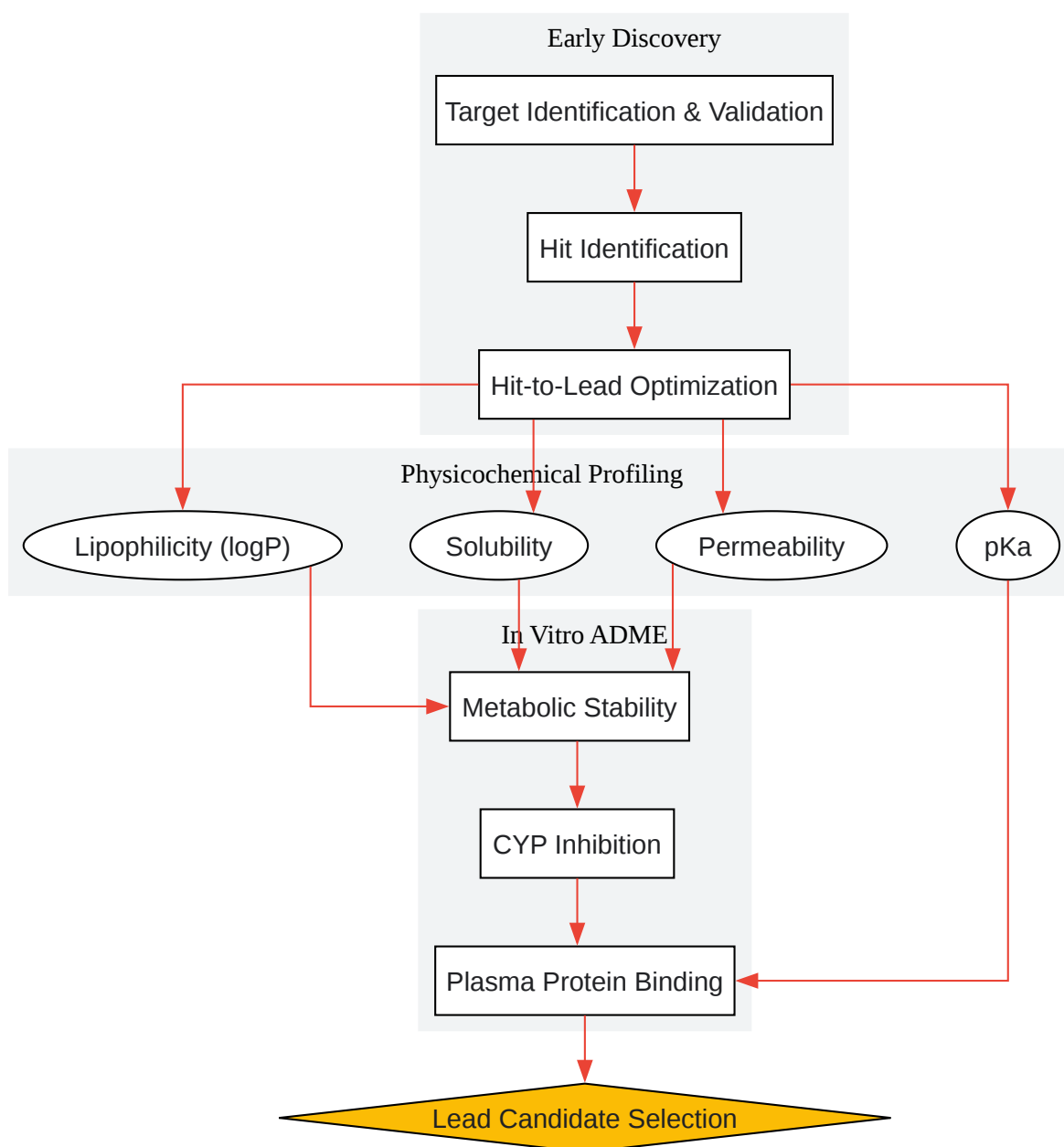
## Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method[9][10][11][12]

- **Sample Preparation:** A small amount of the dry, powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus with a heating block and a viewing lens is used.
- **Procedure:**
  - The capillary tube is placed in the heating block.
  - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
  - The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
  - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
  - The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
  - The melting range is reported as the interval between these two temperatures.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PubChemLite - 2,3-difluoro-4-methylaniline (C7H7F2N) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Fluoro-4-methylaniline CAS 452-80-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 2,4-Difluoroaniline | C6H5F2N | CID 9709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-氟-4-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. thinksrs.com [thinksrs.com]
- To cite this document: BenchChem. [Physicochemical Characteristics of 2,3-Difluoro-4-methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1318772#physicochemical-characteristics-of-2-3-difluoro-4-methylaniline]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)